2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4-ol
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Overview
Description
2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4-ol is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichlorophenoxy group, an ethylsulfanyl linkage, and a methylpyrimidin-4-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4-ol typically involves multiple steps:
Formation of 2,4-Dichlorophenoxyethyl Bromide: The reaction of 2,4-dichlorophenol with ethylene bromide in the presence of a base such as potassium carbonate yields 2,4-dichlorophenoxyethyl bromide.
Thioether Formation: The 2,4-dichlorophenoxyethyl bromide is then reacted with thiourea to form the corresponding thioether.
Cyclization: The thioether is subjected to cyclization with 6-methyl-4-hydroxypyrimidine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the dichlorophenoxy group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenoxy group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives and dechlorinated products.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar dichlorophenoxy group.
6-Methylpyrimidin-4-ol: A core structure shared with the compound, used in various pharmaceutical applications.
Thiourea Derivatives: Compounds with similar thioether linkages.
Uniqueness
2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4-ol is unique due to its combination of a dichlorophenoxy group, an ethylsulfanyl linkage, and a methylpyrimidin-4-ol core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-6-12(18)17-13(16-8)20-5-4-19-11-3-2-9(14)7-10(11)15/h2-3,6-7H,4-5H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBFPKVFLXHPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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